REACTION_CXSMILES
|
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4]([SH:7])=[CH:3][CH:2]=1.N.[F:10][C:11](I)([F:13])[F:12].C(OCC)C>O>[F:10][C:11]([F:13])([F:12])[S:7][C:4]1[CH:5]=[CH:6][C:1]([CH3:8])=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)I
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was irradiated with uv light (297nm.) for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
irradiation
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the ethereal extracts were washed with sodium thiosulphate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal extracts were dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(SC1=CC=C(C=C1)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |